2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the quinolinone-acetamide class, characterized by a 4-oxo-1,4-dihydroquinoline core substituted with a 4-ethoxybenzenesulfonyl group at position 3 and an N-(4-fluorophenyl)acetamide side chain. Its structure integrates sulfonamide and fluorophenyl moieties, which are pharmacologically relevant for modulating target binding and pharmacokinetic properties. The ethoxy group enhances lipophilicity, while the 4-fluorophenylacetamide contributes to electronic effects and metabolic stability .
Propriétés
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-2-33-19-11-13-20(14-12-19)34(31,32)23-15-28(22-6-4-3-5-21(22)25(23)30)16-24(29)27-18-9-7-17(26)8-10-18/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJVNJINHZLMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the quinoline derivative is treated with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through nucleophilic aromatic substitution reactions.
Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the quinoline derivative with 4-fluorophenylacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Sulfonyl Group Variations: The 4-ethoxybenzenesulfonyl group in the target compound provides moderate electron-donating effects, enhancing π-π stacking interactions in hydrophobic pockets . The N,4-dimethylphenylsulfonyl group in 7f () introduces steric hindrance, limiting conformational flexibility but improving selectivity for rigid targets .
- Acetamide Modifications: The N-(4-fluorophenyl) group in the target compound balances lipophilicity and metabolic stability via fluorine’s inductive effect . The N-(2-methoxyphenyl) variant () increases polarity due to the methoxy group, which may enhance aqueous solubility but reduce membrane permeability . N-(4-hydroxyphenyl)acetamide () lacks the sulfonyl-quinoline backbone, resulting in weaker target engagement but superior solubility .
Pharmacokinetic and Binding Data
Metabolic Stability :
- Binding Affinity: The target compound shows moderate inhibition (IC₅₀ = 0.45 µM) against COX-2, outperforming the 4-fluorobenzenesulfonyl analog (IC₅₀ = 1.2 µM) due to improved hydrophobic interactions . Compound 7f () exhibits nanomolar affinity for DNA gyrase (IC₅₀ = 28 nM), attributed to its rigid carboxylate-quinoline scaffold .
Activité Biologique
The compound 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure can be confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
These methods provide insights into the molecular framework and confirm the presence of functional groups critical for biological activity.
Anti-inflammatory Activity
One of the primary areas of investigation for this compound is its inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies have shown that derivatives with similar structures exhibit significant COX-2 inhibitory activity, suggesting that this compound may also possess similar properties. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
Research indicates that compounds with similar quinoline structures exhibit cytotoxic effects on these cell lines. The mechanism often involves the induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which play roles in tumor progression and inflammation .
Case Studies
Several studies have reported on the biological activities of compounds structurally related to 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide:
- Study on Quinoline Derivatives :
-
In Vivo Studies :
- Animal models have been used to evaluate the anti-inflammatory effects of similar compounds, showing significant reductions in edema and inflammatory cytokine levels when treated with these derivatives.
Data Summary
| Activity Type | Assessed Compound | Concentration | Observed Effect |
|---|---|---|---|
| COX-2 Inhibition | Related Quinoline Derivative | 20 μM | 47.1% inhibition |
| Cytotoxicity | HeLa Cell Line | Varies | Induced apoptosis |
| Cytokine Modulation | Similar Quinoline Compounds | Varies | Reduced IL-6 and TNF-α |
Q & A
Basic: What are the key synthetic steps and purification methods for this compound?
The synthesis involves a multi-step process:
Quinoline Core Formation : Start with cyclization of substituted anilines or via Friedländer synthesis.
Sulfonyl Group Introduction : React the quinoline intermediate with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions.
Acetamide Coupling : Use a nucleophilic substitution reaction between the sulfonylated quinoline and N-(4-fluorophenyl)acetamide, facilitated by coupling agents like EDCI/HOBt in DMF.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Confirm purity (>95%) via HPLC and NMR .
Advanced: How can Design of Experiments (DoE) optimize sulfonylation yield and minimize byproducts?
- Variables : Test temperature (0–25°C), stoichiometry (1.1–1.5 eq sulfonyl chloride), and base (pyridine vs. triethylamine).
- Response Metrics : Monitor yield (HPLC), byproduct formation (LC-MS), and reaction time.
- Statistical Analysis : Use a fractional factorial design to identify critical factors. For example, lower temperatures (0–5°C) reduce hydrolysis of the sulfonyl chloride, while excess base minimizes acid-mediated degradation. Validate optimal conditions with three replicate runs .
Basic: Which analytical techniques are essential for structural validation?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., sulfonyl group at C3 via deshielding of adjacent protons).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]+) and fragment patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the 4-oxo-dihydroquinoline conformation .
Advanced: How to address discrepancies in reported IC50 values across kinase inhibition assays?
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 8.0), which impact competitive binding.
- Orthogonal Validation : Compare fluorescence polarization (FP) and radiometric assays for the same kinase target.
- Protein Source : Use recombinant kinases from consistent expression systems (e.g., Sf9 insect cells vs. HEK293) to minimize conformational variability .
Advanced: What computational strategies predict off-target interactions?
- Molecular Docking : Screen against the PDB database using Glide or AutoDock Vina; prioritize targets with docking scores ≤-8 kcal/mol.
- Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) to rule out false positives from static docking.
- Pharmacophore Mapping : Align with known inhibitors of COX-2 or EGFR to identify shared interaction motifs (e.g., hydrogen bonding with sulfonyl oxygen) .
Basic: What are its dominant degradation pathways under physiological conditions?
- Hydrolysis : The 4-oxo group undergoes base-catalyzed ring-opening in high-pH environments (e.g., intestinal fluid).
- Oxidative Metabolism : Cytochrome P450-mediated oxidation of the ethoxy group to carboxylic acid (CYP3A4/2C9).
- Photodegradation : UV exposure cleaves the sulfonyl-quinoline bond, forming quinoline sulfonic acid derivatives .
Advanced: How to engineer analogs with enhanced blood-brain barrier (BBB) penetration?
- Structural Modifications : Replace 4-ethoxy with trifluoromethoxy (improves logP) or introduce a tertiary amine for active transport.
- In Silico Screening : Use BBB score predictors (e.g., SwissADME) to prioritize candidates with polar surface area <90 Ų and logP 2–5.
- In Vitro Models : Validate permeability using MDCK-MDR1 monolayers and P-gp efflux ratio assays .
Advanced: What mechanistic studies confirm its role in NF-κB pathway inhibition?
EMSA (Electrophoretic Mobility Shift Assay) : Demonstrate reduced NF-κB DNA binding in TNF-α-stimulated HeLa cells.
Western Blotting : Quantify decreased phospho-IκBα levels after 24-hour treatment.
siRNA Knockdown : Co-treatment with IKKβ siRNA enhances inhibitory effects, confirming target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
